4-PIPERIDINO-6-({5-[3-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}METHYL)-1,3,5-TRIAZIN-2-AMINE
Overview
Description
4-PIPERIDINO-6-({5-[3-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}METHYL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a piperidine ring, a trifluoromethyl-substituted phenyl group, a tetraazole ring, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-PIPERIDINO-6-({5-[3-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}METHYL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps, starting from commercially available precursorsThe trifluoromethyl group is often introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization reactions and advanced purification techniques such as chromatography and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-PIPERIDINO-6-({5-[3-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}METHYL)-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or triazine rings, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
4-PIPERIDINO-6-({5-[3-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}METHYL)-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-PIPERIDINO-6-({5-[3-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}METHYL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, while the piperidine and triazine rings contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chloro-3-(trifluoromethyl)phenyl)-4-piperidinol: Shares the trifluoromethyl-substituted phenyl group and piperidine ring but lacks the triazine and tetraazole moieties.
Trifluoromethylpyridines: Contain the trifluoromethyl group and a heterocyclic ring but differ in the specific ring structures and additional functional groups.
Uniqueness
4-PIPERIDINO-6-({5-[3-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}METHYL)-1,3,5-TRIAZIN-2-AMINE is unique due to its combination of a piperidine ring, a trifluoromethyl-substituted phenyl group, a tetraazole ring, and a triazine ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-piperidin-1-yl-6-[[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]methyl]-1,3,5-triazin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N9/c18-17(19,20)12-6-4-5-11(9-12)14-25-27-29(26-14)10-13-22-15(21)24-16(23-13)28-7-2-1-3-8-28/h4-6,9H,1-3,7-8,10H2,(H2,21,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQAJOWWZURBDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N)CN3N=C(N=N3)C4=CC(=CC=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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